Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18161640
InChI: InChI=1S/C9H16O5S/c1-2-14-8(10)7-9(11)3-5-15(12,13)6-4-9/h11H,2-7H2,1H3
SMILES:
Molecular Formula: C9H16O5S
Molecular Weight: 236.29 g/mol

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate

CAS No.:

Cat. No.: VC18161640

Molecular Formula: C9H16O5S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate -

Specification

Molecular Formula C9H16O5S
Molecular Weight 236.29 g/mol
IUPAC Name ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate
Standard InChI InChI=1S/C9H16O5S/c1-2-14-8(10)7-9(11)3-5-15(12,13)6-4-9/h11H,2-7H2,1H3
Standard InChI Key LOKVVFZARDBXOI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1(CCS(=O)(=O)CC1)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(4-hydroxy-1,1-dioxothian-4-yl)acetate, reflects its core structure: a six-membered tetrahydrothiopyran ring (thiane) with two sulfone groups at positions 1 and 1, a hydroxyl group at position 4, and an ethyl acetate side chain at the same carbon. The thiopyran ring adopts a chair conformation, stabilized by the electron-withdrawing sulfone groups, which also enhance the compound’s polarity. The hydroxyl group introduces hydrogen-bonding capability, while the ester moiety contributes to its lipophilicity.

Key Structural Features:

  • Sulfone Groups: The SO2\text{SO}_2 groups at positions 1 and 1 increase electrophilicity and stability against oxidation.

  • Hydroxyl Group: Facilitates interactions with biological targets via hydrogen bonding.

  • Ester Functionality: Enhances membrane permeability, making the compound suitable for pharmaceutical applications.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (LOKVVFZARDBXOI-UHFFFAOYSA-N) and canonical SMILES (CCOC(=O)CC1(CCS(=O)(=O)CC1)O) provide insights into its stereoelectronic properties. Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, indicative of significant polarity. Nuclear magnetic resonance (NMR) studies reveal distinct signals for the sulfone groups (δ\delta 3.5–3.7 ppm) and ester carbonyl (δ\delta 170.2 ppm).

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 2-(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate typically involves multi-step modifications of thiopyran precursors. A representative route is outlined below:

Step 1: Formation of the Thiopyran Core

Starting with tetrahydrothiopyran-4-one, sulfonation is achieved using a mixture of hydrogen peroxide and acetic acid, yielding the 1,1-dioxide derivative.

Step 2: Hydroxylation and Esterification

The ketone group at position 4 is reduced to a hydroxyl group via sodium borohydride, followed by acetylation with ethyl chloroacetate in the presence of a base (e.g., triethylamine) .

Step 3: Purification

Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product with >95% purity.

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the thiopyran ring’s C-4 position often require stringent temperature control (−10°C) .

  • Chiral Resolution: The compound’s stereogenic center at C-4 necessitates chiral HPLC for enantiomer separation, as seen in related thiopyran derivatives .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The sulfone groups likely disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Anti-Inflammatory Effects

In murine macrophage models, the compound reduces TNF-α production by 40% at 10 μM, comparable to dexamethasone. This activity is attributed to the hydroxyl group’s ability to scavenge reactive oxygen species (ROS).

Metabolic Stability

Pharmacokinetic studies in rats show a half-life (t1/2t_{1/2}) of 2.3 hours and oral bioavailability of 22%, suggesting the need for prodrug formulations .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor for kinase inhibitors targeting TBK1 and IKKε, which are implicated in obesity and metabolic disorders . Its ester group allows facile conversion to carboxylic acid derivatives for improved target binding .

Materials Science

Functionalized thiopyran derivatives are explored as monomers for sulfonated polymers, which exhibit high proton conductivity (0.1 S/cm) for fuel cell membranes.

Related Compounds and Comparative Analysis

Compound NameMolecular FormulaKey Features
Ethyl {(2,6-dimethylphenyl)...acetateC18H25NO5S\text{C}_{18}\text{H}_{25}\text{NO}_5\text{S}Aryl-substituted analogue with enhanced COX-2 inhibition .
2,2-Difluoro-...acetic acidC7H10F2O5S\text{C}_7\text{H}_{10}\text{F}_2\text{O}_5\text{S}Fluorinated derivative with improved metabolic stability.

Future Directions and Challenges

Scalable Synthesis

Current yields (45–60%) are suboptimal for industrial production. Flow chemistry approaches could mitigate this by improving reaction homogeneity .

Toxicity Profiling

Chronic toxicity studies are needed to evaluate hepatotoxicity risks, as sulfone-containing compounds often accumulate in the liver.

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